molecular formula C27H30N4O2 B3005183 N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 941995-64-8

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide

Katalognummer B3005183
CAS-Nummer: 941995-64-8
Molekulargewicht: 442.563
InChI-Schlüssel: MUXLYIIHUGHJMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide, also known as LDK378, is a small molecule inhibitor of anaplastic lymphoma kinase (ALK). ALK is a protein that plays a crucial role in the development of certain types of cancer, including non-small cell lung cancer (NSCLC). LDK378 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of ALK-positive NSCLC.

Wissenschaftliche Forschungsanwendungen

Receptor Agonist Properties and Synthetic Intermediates

N1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide, through its structural analogs, demonstrates significant potential as a receptor agonist, particularly influencing the 5-HT1D receptors. The study by Barf et al. (1996) elaborates on the synthesis and testing of related indolyethylamines for binding affinities to various serotonin receptors and their efficacy as agonists, emphasizing the importance of the dimethylamino group for receptor affinity, particularly for the 5-HT1D alpha receptor. This research underscores the compound's utility in exploring receptor-specific activities and as a synthetic intermediate for developing receptor-targeted therapies (Barf et al., 1996).

Allosteric Modulation of Cannabinoid Receptor 1

Further extending its application spectrum, derivatives similar to N1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide have been identified as allosteric modulators for the cannabinoid type 1 receptor (CB1). The work by Khurana et al. (2014) reveals the optimization of indole-2-carboxamides, highlighting the role of the dimethylamino group in achieving potent allosteric modulation of CB1. This research provides insights into the structural requirements for CB1 modulation and presents opportunities for the development of new therapeutics targeting the endocannabinoid system (Khurana et al., 2014).

Thermal Properties and Biological Activity

Additionally, compounds structurally related to N1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide have been synthesized and characterized for their thermal properties and potential biological activity. Al-Hamdani et al. (2016) explored azo-Schiff base compounds with indole moieties, investigating their thermal behavior and biological efficacy against various bacteria, demonstrating the compound's relevance in material science and its potential as a lead structure for antimicrobial agents (Al-Hamdani et al., 2016).

Electrochromic Switching and Kinetic Behavior

The electrochromic properties and microkinetic behavior of oxazine derivatives, structurally akin to N1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide, have been studied, showcasing improved fatigue resistance and color reversibility. Zhu et al. (2014) investigated these properties in solution and on indium tin oxide devices, proposing a new electrochromic mechanism. This research highlights the compound's potential applications in optical switches and memory media, further emphasizing its versatility in scientific research (Zhu et al., 2014).

Eigenschaften

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2/c1-19-8-4-6-10-23(19)29-27(33)26(32)28-18-25(21-12-14-22(15-13-21)30(2)3)31-17-16-20-9-5-7-11-24(20)31/h4-15,25H,16-18H2,1-3H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXLYIIHUGHJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.